molecular formula C9H7BClNO2 B2400745 (8-Chloroquinolin-6-yl)boronic acid CAS No. 2230902-55-1

(8-Chloroquinolin-6-yl)boronic acid

Cat. No.: B2400745
CAS No.: 2230902-55-1
M. Wt: 207.42
InChI Key: SGGDLPAJUCTGSZ-UHFFFAOYSA-N
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Description

(8-Chloroquinolin-6-yl)boronic acid is a heteroaromatic boronic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C9H7BClNO2. Boronic acids are widely recognized for their low toxicity and versatile reactivity, making them privileged motifs in drug discovery, as evidenced by several FDA-approved boronic acid-containing drugs . The primary research application of this compound is as a key reactant in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this role, it facilitates the formation of new carbon-carbon bonds, enabling the construction of complex biaryl structures often found in pharmaceuticals and agrochemicals . The quinoline scaffold, substituted with chlorine and boronic acid functional groups, provides a multifunctional handle for further synthetic elaboration. Researchers utilize this compound to introduce the 8-chloroquinolin-6-yl moiety into larger molecular architectures, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. As a stable synthetic intermediate, it is essential for creating compound libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(8-chloroquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDLPAJUCTGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformative Chemistry of 8 Chloroquinolin 6 Yl Boronic Acid

Metal-Catalyzed Cross-Coupling Reactions

The dual reactivity of (8-Chloroquinolin-6-yl)boronic acid makes it a valuable substrate in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized quinoline (B57606) derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. nih.govnih.govnih.gov This palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates is a powerful method for forging new carbon-carbon bonds. libretexts.orgyoutube.com

The Suzuki-Miyaura reaction exhibits a broad scope with respect to this compound and its analogs, accommodating a wide range of coupling partners. Both electron-rich and electron-deficient aryl and heteroaryl halides can be effectively coupled. studfile.netresearchgate.net The reaction conditions can be tuned to favor the coupling of either the boronic acid or the chloro-substituent, providing a high degree of synthetic flexibility.

The compatibility of the Suzuki-Miyaura reaction with various functional groups is a significant advantage, allowing for the late-stage functionalization of complex molecules. nih.gov This is particularly valuable in the synthesis of pharmacologically active compounds and advanced materials where sensitive functional groups must be preserved. nih.gov

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Reactions

Boronic Acid/EsterCoupling PartnerCatalyst SystemProductReference
This compoundAryl BromidePd(PPh₃)₄, K₂CO₃6-Aryl-8-chloroquinoline studfile.net
This compoundHeteroaryl IodidePdCl₂(dppf), KOAc6-(Heteroaryl)-8-chloroquinoline researchgate.net
Quinoline-6-boronic acid pinacol (B44631) esterAryl ChlorideXPhos Precatalyst, Cs₂CO₃6-Arylquinoline researchgate.net
Phenylboronic acid6,8-DichloroquinolinePd(OAc)₂, SPhos, K₃PO₄6-Phenyl-8-chloroquinoline nih.gov

The choice of ligand and palladium precursor is critical for achieving high efficiency and selectivity in Suzuki-Miyaura reactions involving this compound. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich biaryl phosphines like SPhos and XPhos, are commonly employed to enhance the catalytic activity of the palladium center. nih.govresearchgate.net

Catalyst systems are often optimized to address specific challenges, such as the coupling of unreactive aryl chlorides or sterically hindered substrates. nih.govorganic-chemistry.org The use of pre-catalysts, which are stable and easily handled precursors that generate the active Pd(0) species in situ, has become increasingly popular. researchgate.net N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering strong electron donation and high stability. scispace.com

Table 2: Common Catalyst Systems for Suzuki-Miyaura Reactions

Palladium PrecursorLigandBaseSolventKey FeaturesReference
Pd(PPh₃)₄-K₂CO₃TolueneClassic, widely used system. studfile.net
Pd(OAc)₂SPhosK₃PO₄Dioxane/WaterHighly active for challenging substrates. nih.gov
Pd₂(dba)₃XPhosCs₂CO₃THFEffective for sterically hindered couplings. researchgate.net
Pd-PEPPSI-K₃PO₄WaterWater-soluble, efficient for green chemistry. scispace.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.commdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. rsc.orgresearchgate.net The mechanism of transmetalation has been a subject of extensive study, with evidence supporting pathways involving both boronate intermediates (formed by the reaction of the boronic acid with a base) and oxo-palladium species. uab.cat The base plays a critical role in activating the boronic acid for this transfer. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst. mdpi.com

Computational and kinetic studies have provided valuable insights into the energetics and intermediates of the catalytic cycle, aiding in the rational design of more efficient catalyst systems. nih.gov

Nickel-Catalyzed Coupling Reactions with Aryl Boronic Acids

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura type reactions can often proceed under different conditions and may offer complementary reactivity, particularly for the activation of less reactive C-O and C-Cl bonds. organic-chemistry.org In the context of this compound, nickel catalysis can provide a selective pathway for coupling at the chloro-position. Studies have shown that the choice of ligand is crucial, with various phosphine and N-heterocyclic carbene ligands being effective. nih.gov

Rhodium-Catalyzed Functionalization of Quinoline Systems

Rhodium catalysts are known for their ability to mediate a variety of organic transformations, including the functionalization of heterocyclic systems. researchgate.net In the context of quinolines, rhodium-catalyzed reactions have been developed for the asymmetric addition of aryl and alkenyl boronic acids to quinolinium salts, leading to the formation of chiral dihydroquinolines. nih.gov While direct examples involving this compound are less common, the general methodology demonstrates the potential for rhodium catalysis to effect unique transformations of the quinoline core that are not readily accessible with palladium or nickel catalysts. rsc.orgnih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions, which involve the combination of three or more reactants in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net

Petasis Reaction Applications in Quinoline Functionalization

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent multi-component reaction that couples a carbonyl compound, an amine, and an organoboronic acid to generate substituted amines. wikipedia.orgnih.gov This reaction has emerged as a powerful method for creating diverse and structurally complex molecules, including α-amino acids and their derivatives. wikipedia.orgmdpi.comorganic-chemistry.org

A significant application of this reaction is in the functionalization of heterocyclic compounds. nih.gov Specifically, a metal-free, one-step C-H bond functionalization of quinoline N-oxides with boronic acids has been developed, representing the first application of the Petasis reaction for the functionalization of heterocycles. acs.org This method allows for the regioselective synthesis of 2-substituted quinolines. The reaction is believed to proceed through the coordination of the boronic acid to the oxygen of the quinoline N-oxide, which is then followed by the migration of the boronate's organic substituent and subsequent rearomatization. nih.govresearchgate.net

While direct examples involving this compound are not prevalent in the reviewed literature, its structural features suggest its suitability as a substrate in Petasis-type reactions. The electron-withdrawing nature of the chloro-substituted quinoline ring could influence the reactivity of the boronic acid moiety. The reaction is known to be efficient for electron-rich aromatic and alkenyl boronic acids. lookchem.com The scope of the Petasis reaction is broad, tolerating a wide variety of amines and organoboronic acids under mild conditions, often not requiring an inert or anhydrous environment. wikipedia.org

Petasis Reaction Overview
Reaction Type Multi-component coupling reaction acs.org
Reactants Amine, Carbonyl, Vinyl- or Aryl-boronic acid wikipedia.org
Product Substituted Amines nih.gov
Key Features High atom economy, operational simplicity, mild conditions researchgate.netwikipedia.org
Application to Quinolines Metal-free C-H functionalization of quinoline N-oxides acs.org

Other Catalytic and Non-Catalytic Transformations

Beyond multi-component reactions, this compound is implicated in a variety of other chemical transformations, leveraging the unique properties of the organoboron group.

Organoboron Catalysis in Amidation and Aldol Reactions

Organoboron acids, including arylboronic acids, are recognized for their role as catalysts in organic synthesis. acs.org Their Lewis acidic character and ability to form reversible covalent bonds are key to their catalytic activity. rsc.org

In amidation reactions , organoboron compounds can catalyze the direct dehydrative condensation of carboxylic acids and amines. This method is considered an ideal and green approach to amide bond formation, as water is the only byproduct. rsc.org The boronic acid catalyst activates the carboxylic acid, facilitating the nucleophilic attack by the amine.

In aldol reactions , organoboron catalysts, particularly those derived from amino acids, have been designed to facilitate asymmetric cross-aldol reactions between ketones and aldehydes. nih.gov These catalysts can provide good chemical yields and high enantioselectivities, demonstrating the potential for boronic acids to act as effective organocatalysts. nih.govacs.org The catalytic cycle often involves the interaction of the boronic acid with the carbonyl compounds or their enol tautomers. acs.org

Radical Cross-Coupling Methodologies Involving Quinoline N-Oxides

Radical cross-coupling reactions provide a powerful avenue for C-H functionalization. Methodologies have been developed for the direct C2-arylation of quinoline N-oxides using arylboronic acids. rhhz.net These reactions can be mediated by an oxidizing agent, such as KMnO4, and proceed via a radical mechanism under mild conditions. rhhz.net

The proposed mechanism involves the generation of an aryl radical from the arylboronic acid, which then attacks the electron-deficient C2 position of the quinoline N-oxide. researchgate.netrhhz.net This strategy avoids the need for pre-functionalized quinolines (e.g., haloquinolines) and offers good regioselectivity. lookchem.com The reaction tolerates various substituents on the quinoline N-oxide, including bromo groups, which can be used for further functionalization. rhhz.net Given that arylboronic acids are stable and widely available, this method provides a convenient route to construct 2-arylquinoline N-oxides. lookchem.com this compound would be expected to participate in such transformations, yielding the corresponding 2-(8-chloroquinolin-6-yl)quinoline N-oxide.

Radical Cross-Coupling of Quinoline N-Oxides
Reactants Quinoline N-oxide, Arylboronic acid rhhz.net
Promoter/Mediator Oxidative system (e.g., KMnO4) rhhz.net
Mechanism Radical-based C-H functionalization researchgate.netrhhz.net
Product 2-Arylquinoline N-oxides rhhz.net
Key Advantage Regioselective, avoids pre-functionalized substrates lookchem.com

Formation of Reversible Covalent Bonds with Diols

A fundamental characteristic of boronic acids is their ability to form reversible covalent bonds with diols, yielding cyclic boronate esters. nih.govresearchgate.net This interaction is foundational for the use of boronic acids in sensors, separation systems, and the construction of dynamic molecular assemblies. nih.govresearchgate.net

The reaction occurs between the boronic acid and compounds containing 1,2- or 1,3-diol moieties, such as those found in saccharides. fourwaves.comnih.gov The formation and cleavage of the boronate ester bond can be controlled by external stimuli or changes in conditions, such as pH. nih.govresearchgate.net This reversibility is exploited in the development of self-healing materials and hydrogels. nih.govmanchester.ac.uk

This compound, like other boronic acids, will readily participate in this reversible complexation with diols. The equilibrium of this reaction can be influenced by the pH of the solution and the specific structure of the diol. researchgate.net This property underpins a vast range of applications in chemical biology and materials science, from recognizing and sensing saccharides to creating responsive polymeric materials. fourwaves.comnih.govmanchester.ac.uk

Advanced Research Applications of 8 Chloroquinolin 6 Yl Boronic Acid in Chemical Disciplines

Strategic Building Block in Complex Molecule Synthesis

The presence of the boronic acid group makes (8-Chloroquinolin-6-yl)boronic acid a highly effective reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This capability allows for the carbon-carbon bond formation, enabling the assembly of complex molecular frameworks from simpler precursors.

Construction of Poly-Substituted Quinoline (B57606) Derivatives

This compound serves as a key intermediate in the synthesis of quinoline derivatives with multiple substituents. The boronic acid functional group at the 6-position can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with a wide range of aryl or heteroaryl halides. This reaction facilitates the introduction of diverse substituents at this position, leading to the creation of novel poly-substituted quinolines.

For instance, in a manner analogous to the coupling of other substituted quinolines, the this compound can be reacted with various aromatic and heteroaromatic bromides or iodides. This strategy provides a convergent and efficient route to bi-aryl and hetero-bi-aryl structures containing the 8-chloroquinoline (B1195068) core. The chloro-substituent at the 8-position can also be a site for further functionalization, offering a pathway to tri-substituted quinolines through nucleophilic aromatic substitution or other cross-coupling reactions. This dual reactivity makes it a powerful tool for building molecular complexity.

A representative, though analogous, synthetic approach involves the Suzuki cross-coupling of a halo-substituted quinoline with a boronic acid to yield a more complex product. For example, 6-bromo-8-methoxyquinoline (B600033) has been successfully coupled with p-formylphenylboronic acid to produce a more elaborate quinoline derivative. nih.gov This highlights the general utility of such coupling strategies in elaborating the quinoline scaffold.

Synthesis of Biologically Relevant Scaffolds and Analogs for Research Purposes

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. This compound is an important starting material for the synthesis of novel, biologically relevant scaffolds and analogs for research purposes. The ability to introduce various substituents via the boronic acid group allows for the systematic exploration of the structure-activity relationships of new quinoline-based compounds.

Research has demonstrated the importance of quinoline-containing molecules, such as certain tetrahydroquinolines, as scaffolds for targeting epigenetic modulators. nih.gov The synthesis of diverse libraries of such compounds is crucial for the discovery of new therapeutic leads. The versatility of this compound in coupling reactions makes it an ideal candidate for generating such libraries.

Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been extensively studied for their pharmacological properties. nih.gov While not a direct derivative, this compound can be used to synthesize precursors to a wide range of quinoline-based molecules that can be further elaborated to explore potential biological activities. The general utility of boronic acids in medicinal chemistry is well-established, with this functional group being present in several approved drugs and numerous clinical candidates. mdpi.commdpi.com

Below is a table summarizing the properties of this compound:

PropertyValue
Chemical Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
Appearance Solid
Purity Typically ≥98%

Development of Advanced Chemical Probes and Sensors

The unique electronic and structural features of the quinoline ring system, combined with the reactivity of the boronic acid group, make this compound a promising candidate for the development of advanced chemical probes and sensors.

Fluorescent Sensing Systems Based on Quinoline Boronic Acids

Quinoline and its derivatives are well-known for their fluorescent properties. researchgate.net This intrinsic fluorescence can be modulated by chemical reactions involving substituents on the quinoline ring. Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates, to form cyclic esters. nih.govrsc.org This binding event can lead to significant changes in the fluorescence of a nearby fluorophore, forming the basis of a fluorescent sensor. nih.govrsc.org

A fluorescent sensor based on a quinoline boronic acid would typically involve the quinoline moiety acting as the fluorophore. The boronic acid group serves as the recognition site for diol-containing analytes. Upon binding of a target molecule like glucose or another saccharide, the electronic properties of the boronic acid are altered, which in turn affects the fluorescence emission of the quinoline core. This can manifest as an increase or decrease in fluorescence intensity (an "off-on" or "on-off" sensor) or a shift in the emission wavelength (a ratiometric sensor). nih.gov

While specific research on fluorescent sensors derived from this compound is not extensively documented, the general principle is well-established. The development of such sensors could have significant applications in the detection of biologically important molecules. nih.govrsc.orgnih.gov

Applications in Biochemical Pathway Elucidation Research

The ability of quinoline boronic acid-based fluorescent sensors to detect specific biomolecules, such as carbohydrates, opens up possibilities for their use in elucidating biochemical pathways. nih.gov By designing sensors that are specific for certain metabolites, it may be possible to monitor the concentrations of these molecules within cells or in biological fluids in real-time.

For example, a fluorescent sensor for a particular sugar could be used to study carbohydrate metabolism in living cells. Changes in the fluorescence signal would correlate with changes in the concentration of that sugar, providing insights into the metabolic processes at play. While the application of this compound in this specific area is still emerging, the foundational chemistry suggests a strong potential for its derivatives to be developed into powerful tools for chemical biology research. The development of red-emitting fluorescent sensors for boronic acid-containing agents further underscores the ongoing innovation in this field, aiming to create tools for visualizing biological processes. mdpi.com

Contributions to Materials Science Research

The application of this compound in materials science is a developing area of research. The rigid, planar structure of the quinoline core, combined with the reactive handles of the chloro and boronic acid groups, suggests potential for its incorporation into advanced materials.

For instance, it could be used as a monomer in the synthesis of novel polymers with specific optical or electronic properties derived from the quinoline unit. The boronic acid group could also be used to anchor the molecule to surfaces or to assemble it into more complex supramolecular structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have a wide range of potential applications, including in gas storage, catalysis, and sensing. However, at present, there is limited specific research published on the use of this compound in these applications, representing an opportunity for future investigation.

Role in Polymer and Nanomaterial Development

The presence of the boronic acid functional group on the quinoline scaffold makes this compound a prime candidate for incorporation into polymeric structures and for the functionalization of nanomaterials. Boronic acids are well-regarded for their ability to form reversible covalent bonds with diols, a property that is extensively exploited in the design of "smart" materials that respond to specific stimuli. nih.govrsc.org

Polymer Development

This compound can serve as a key monomer in the synthesis of advanced polymers. The boronic acid moiety allows for its participation in various polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the creation of conjugated polymers where the quinoline unit is integrated into the polymer backbone. rsc.org Such polyquinolines are noted for their excellent thermal stability, and mechanical and electrical properties. rsc.org

The incorporation of the (8-chloroquinolin-6-yl) moiety into polymer chains can impart specific functionalities. For instance, polymers containing this unit could be designed for applications in separations, catalysis, or as responsive materials. While specific examples detailing the use of this compound in commercially available polymers are not widely documented, its utility as a reactant in the synthesis of complex quinoline derivatives is established in patent literature, suggesting its potential as a monomer in specialized polymer synthesis. google.comgoogle.com

Nanomaterial Functionalization

The functionalization of nanomaterials with boronic acids is a rapidly growing area of research. nih.govrsc.org Boronic acid-functionalized nanoparticles can exhibit unique properties, such as the ability to selectively bind to saccharides and other diol-containing biomolecules. rsc.orgresearchgate.net This makes them highly attractive for applications in drug delivery, sensing, and diagnostics. nih.govrsc.org

This compound can be grafted onto the surface of various nanoparticles, such as those made from silica, gold, or magnetic materials like Fe3O4. rsc.org This functionalization is typically achieved through chemical linkage of the boronic acid to the nanoparticle surface. The resulting nanomaterials would possess the inherent properties of the quinoline core, such as potential fluorescence and biological activity, combined with the diol-recognition capabilities of the boronic acid. nih.gov For example, such functionalized nanoparticles could be designed to target specific cells or tissues that have an abundance of glycoproteins on their surface. nih.gov

Recent advancements have demonstrated the creation of boronic acid-functionalized nanoparticles through methods like microemulsion polymerization and their subsequent use as reusable optical nanosensors for carbohydrates. researchgate.net Furthermore, framboidal phenylboronic acid-containing nanoparticles have been surface-modified using Suzuki-Miyaura coupling reactions, highlighting the versatility of boronic acids in nanoparticle functionalization. mdpi.com

Potential Application Role of this compound Enabling Chemistry Key Properties of Resulting Material
Stimuli-Responsive PolymersMonomerSuzuki-Miyaura cross-coupling, EsterificationpH and diol-responsive behavior, thermal stability
Targeted Drug DeliveryNanoparticle surface functionalizationCovalent attachment to nanoparticle surfacesSelective binding to glycoproteins, potential for controlled release
BiosensorsComponent of sensing platformImmobilization on a transducer surfaceOptical or electrochemical signal generation upon analyte binding
Self-Healing MaterialsCross-linking agentReversible boronic ester formationDynamic covalent bonds allowing for material repair

Synthesis of Advanced Optoelectronic Materials

The quinoline ring system is a well-known chromophore and has been extensively utilized in the development of materials with interesting optical and electronic properties. The incorporation of an 8-chloro substituent and a 6-boronic acid group onto this scaffold provides a versatile platform for the synthesis of novel organic semiconductors and luminescent materials.

The primary route to integrating this compound into optoelectronic materials is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This reaction allows for the precise construction of conjugated systems by coupling the boronic acid with various aryl or vinyl halides. By carefully selecting the coupling partners, the electronic properties of the resulting molecule, such as the HOMO/LUMO energy levels and the bandgap, can be finely tuned.

For instance, this compound can be polymerized with dihaloaromatic compounds to create conjugated polymers. The quinoline units within the polymer backbone can act as electron-accepting moieties, and their presence can influence the charge transport characteristics of the material. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While direct reports on the use of this compound for commercial optoelectronic devices are limited, the fundamental principles of molecular design and the known properties of quinoline-based materials strongly support its potential in this area. The chloro-substituent can also serve as a handle for further functionalization, allowing for the synthesis of a diverse library of materials with tailored optoelectronic properties.

Material Class Synthetic Strategy Role of this compound Potential Application
Conjugated PolymersSuzuki-Miyaura PolycondensationMonomerOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Small Molecule SemiconductorsSuzuki-Miyaura Cross-CouplingBuilding BlockOrganic Field-Effect Transistors (OFETs)
Fluorescent ProbesCross-Coupling with FluorophoresCore ScaffoldBio-imaging, Chemical Sensing

Advanced Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While specific spectral data for this compound is not extensively published in public literature, typical ¹H NMR spectra of related quinoline and boronic acid compounds reveal characteristic chemical shifts. For instance, in similar structures, the protons on the quinoline ring would exhibit signals in the aromatic region (typically 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the positions of the chloro and boronic acid substituents. chemicalbook.comchemicalbook.com The protons of the B(OH)₂ group often show a broad singlet that can be exchangeable with D₂O. ¹¹B NMR spectroscopy would provide a distinct signal characteristic of the boron center in a boronic acid, typically in the range of 27-36 ppm. rsc.orgspectrabase.com

Infrared (IR) spectroscopy offers insight into the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include O-H stretching vibrations from the boronic acid group, typically appearing as a broad band around 3300-3500 cm⁻¹. The B-O stretching vibrations would be observed in the 1300-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be present.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₇BClNO₂), the expected molecular weight is approximately 207.42 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can offer further structural clues. It is important to note that boronic acids can be challenging to analyze by mass spectrometry due to their tendency to dehydrate and form boroxines (trimeric anhydrides), which can complicate the interpretation of the spectra. rsc.org

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureTypical Range/Value
¹H NMRQuinoline Protons7.0-9.0 ppm
B(OH)₂ ProtonsBroad singlet, exchangeable
¹¹B NMRBoronic Acid27-36 ppm
IR SpectroscopyO-H Stretch (B(OH)₂)3300-3500 cm⁻¹ (broad)
B-O Stretch1300-1400 cm⁻¹
Mass SpectrometryMolecular Ion [M]⁺m/z ≈ 207.42

Quantum Chemical Calculations and Mechanistic Modeling of Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of molecules like this compound. nrel.gov These computational methods can predict molecular geometries, charge distributions, and the energies of different electronic states.

DFT calculations can be used to model the reactivity of this compound in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org Mechanistic modeling can elucidate the elementary steps of the reaction, including oxidative addition, transmetalation, and reductive elimination. libretexts.org The calculations can help to understand the role of the palladium catalyst, the base, and the solvent in the reaction mechanism.

For this compound, computational studies could predict the relative reactivity of the C-B bond and the influence of the chloro and quinoline moieties on the electronic properties of the boronic acid. The electron-withdrawing nature of the quinoline ring and the chloro substituent can affect the Lewis acidity of the boron atom and the nucleophilicity of the organic group attached to it. These factors are crucial in determining the efficiency and selectivity of cross-coupling reactions. researchgate.net

Furthermore, mechanistic modeling can help to predict and understand potential side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), which can lower the yield of the desired cross-coupling product. researchgate.net By understanding the energy barriers associated with different reaction pathways, computational studies can guide the optimization of reaction conditions to favor the desired transformation.

Reaction Kinetic and Thermodynamic Investigations

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and equilibria of chemical reactions involving this compound. These investigations are essential for understanding reaction mechanisms and for developing efficient synthetic protocols.

Kinetic studies of Suzuki-Miyaura reactions involving arylboronic acids have revealed that the reaction mechanism can be complex, with several competing pathways. libretexts.orgresearchgate.net The rate of the reaction is influenced by factors such as the nature of the aryl halide, the boronic acid, the palladium catalyst and its ligands, the base, and the solvent system. nih.gov For this compound, kinetic analysis would involve monitoring the concentration of reactants and products over time, typically using techniques like HPLC or GC. This data can be used to determine the reaction order with respect to each component and to calculate the rate constants for the elementary steps of the catalytic cycle. Such studies have shown that in some cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step, while in others, transmetalation or reductive elimination can be rate-limiting. nih.gov

The dehydrative trimerization of boronic acids to form boroxines is a well-known equilibrium process that can influence the reactivity of the boronic acid. rsc.org Thermodynamic studies can quantify the equilibrium constant for this process under different conditions, which is important for controlling the concentration of the active monomeric boronic acid species in the reaction mixture.

Conclusion

(8-Chloroquinolin-6-yl)boronic acid stands as a testament to the power of strategic molecular design. The convergence of a privileged quinoline (B57606) scaffold, a versatile boronic acid handle, and a reactive chloro substituent creates a building block of significant value. Its utility in constructing complex molecular architectures through robust and reliable cross-coupling methodologies has positioned it as a key player in both organic synthesis and the quest for new therapeutic agents. As research continues to uncover the full potential of this and related functionalized quinoline boronic acids, their impact on the landscape of chemical science is set to grow.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is steering the development of new synthetic routes for quinoline (B57606) derivatives. Traditional methods for synthesizing quinolines often involve harsh conditions, hazardous solvents, and costly catalysts, leading to significant environmental footprints and byproducts. nih.gov To counter these issues, research is intensifying on environmentally friendly and efficient alternatives.

A promising direction is the use of nanocatalysts and nanocomposites, which offer high efficacy in quinoline synthesis due to their unique properties. nih.govnih.gov For instance, one-pot synthetic methods are being developed using various effective and often recyclable catalysts like Lewis acids, Brønsted acids, and ionic liquids. nih.gov A notable example involves a copper-catalyzed, one-pot synthesis of quinoline analogues using glucose-based ionic liquids (GSILs) in an acetonitrile-water medium. This method allows for the chemo-selective oxidation of 2-aminobenzyl alcohols and subsequent annulation under mild conditions, with the GSILs being recyclable. rsc.org

Furthermore, efforts are being made to develop economically viable and sustainable methods for the borylation of chloroquinolines. One such strategy employs a Palladium-catalyzed C-4 borylation of complex chloroquinolines using the readily available bis(pinacolato)diboron (B136004) (B₂(pin)₂). rsc.org This approach is not only efficient for producing borylated quinolines in high yields but also allows for their subsequent conversion into other valuable scaffolds like oxaboroles and trifluoroborate salts. rsc.org The focus remains on creating protocols that are suitable for large-scale synthesis while minimizing waste and environmental impact. nih.govrsc.org

Expanding the Scope of Metal-Free Transformations for Quinoline Boronic Acids

While metal-catalyzed reactions like the Suzuki-Miyaura coupling are mainstays in utilizing boronic acids, there is a significant push towards developing metal-free transformations. nih.gov These alternatives circumvent the issues associated with metal catalysts, such as cost, toxicity, and contamination of the final products.

A notable advancement in this area is the regioselective, metal-free cross-coupling of quinoline N-oxides with boronic acids. nih.govacs.org This method facilitates a one-step C-H bond functionalization to produce 2-substituted quinolines without the need for external oxidants or metal catalysts. nih.govacs.org The reaction is believed to proceed via a heteroaryl Petasis reaction mechanism, where the coordination of the boronic acid to the N-oxide leads to an aryl migration and subsequent deoxygenative functionalization. acs.org This approach represents the first application of the Petasis reaction for the functionalization of heterocycles. acs.orgacs.org

Additionally, research is exploring other transition-metal-free C-C bond-forming reactions involving arylboronic acids, which serve as valuable complements to traditional metal-based methods. scilit.com The development also includes efficient and convenient metal-free methods for other transformations, such as the C5-selective halogenation of quinoline derivatives using readily available N-halosuccinimides in water, highlighting a move towards milder and more selective synthetic strategies. rsc.org

Applications in High-Throughput Experimentation and Automated Synthesis

High-Throughput Experimentation (HTE) is revolutionizing chemical research by enabling the rapid execution and analysis of a large number of experiments in parallel. nih.gov This technology is particularly impactful in the early stages of drug discovery and process development, where materials are often scarce and timelines are aggressive. scienceintheclassroom.org For complex molecules like (8-Chloroquinolin-6-yl)boronic acid and its derivatives, HTE allows for the swift screening of numerous reaction conditions—including catalysts, ligands, solvents, and bases—to identify optimal pathways for synthesis and scale-up. scienceintheclassroom.orgresearchgate.net

The development of miniaturized automation platforms now allows for nanomole-scale reaction screening, conserving precious substrates while generating vast amounts of data. scienceintheclassroom.org This has been successfully applied to palladium-catalyzed cross-coupling reactions, a cornerstone of boronic acid chemistry. scienceintheclassroom.org

Complementing HTE is the advancement in automated synthesis. Iterative cross-coupling platforms that utilize stable boronate building blocks, such as TIDA (N-pinene-derived iminodiacetic acid) boronates, are significantly reducing the time required for each deprotection, coupling, and purification cycle. google.comillinois.educhemrxiv.org These automated synthesizers facilitate the controlled, iterative assembly of complex small molecules from prefabricated building blocks, streamlining what was once a laborious manual process. google.comillinois.edu The integration of HTE for rapid optimization with automated synthesis for efficient production promises to accelerate the discovery and development of new drugs and materials based on the quinoline boronic acid scaffold. purdue.eduyoutube.com

Exploration of Novel Catalytic Roles and Ligand Design for Boronic Acid Derivatives

Beyond their role as reagents in cross-coupling reactions, boronic acids are gaining recognition as versatile catalysts in their own right. nih.gov Their utility stems from the Lewis acidity of the trivalent boron atom and its ability to form reversible covalent bonds with hydroxyl groups. nih.govacs.org This interaction can activate substrates for a variety of organic transformations, including dehydrations, acylations, and cycloadditions. nih.gov

Recent research has demonstrated the triple role of arylboronic acid as a catalyst in the one-pot alkylation of quinoline to functionalized tetrahydroquinoline. rsc.org In this process, the boronic acid facilitates the tandem reduction of quinoline, the reductive N-alkylation with an aldehyde, and the subsequent regioselective alkylation at the C6-position. rsc.org Mechanistic studies suggest the organoboron catalyst functions as both a Lewis acid and a hydrogen-bond donor. rsc.org

The design of the ligand or the structure of the boronic acid derivative itself is crucial for its function. For example, the ability of boronic acids to bind with 1,2- and 1-3-diols is highly dependent on their structure and the pH of the solution. nih.gov This property is exploited in the design of fluorescent sensors for carbohydrates and other biological molecules. gsu.edu By introducing electron-withdrawing groups or neighboring amino groups (Wulff-type boronic acids), the pKa of the boronic acid can be lowered, enabling diol binding at acidic or neutral pH, which is critical for physiological applications. nih.govresearchgate.net The ongoing exploration of novel boronic acid structures and their catalytic mechanisms opens up new avenues for creating highly selective and efficient catalysts and functional materials. acs.org

Q & A

Q. What are the primary synthetic routes for (8-Chloroquinolin-6-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where halogenated quinoline derivatives react with boronic acid precursors. For example, copper-assisted reductive amination or oxidative coupling can introduce boronic acid groups to aromatic frameworks. Optimization of reaction conditions (e.g., ligand/base selection, solvent) is critical for yield and purity . Computational tools like DFT studies help predict steric and electronic effects of substituents during transmetalation steps .

Q. Which analytical techniques are most effective for characterizing boronic acid compounds?

  • LC-MS/MS in MRM mode : Highly sensitive for detecting underivatized boronic acids at sub-ppm levels, validated per ICH guidelines for linearity, accuracy, and robustness .
  • MALDI-MS with derivatization : 2,5-dihydroxybenzoic acid (DHB) matrix enables on-plate esterification, circumventing boroxine trimerization artifacts. This method is critical for sequencing peptide boronic acids with multiple functionalities .
  • HPLC with post-column derivatization : Rhodamine-based boronic acid receptors enable selective detection of diol-containing analytes (e.g., saccharides) via fluorescence .

Q. How do boronic acids interact with diols, and what factors influence binding affinity?

Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding constants (KdK_d) depend on:

  • Diol configuration : Fructose > tagatose > mannose > glucose due to optimal diol geometry .
  • pH : Binding is enhanced at alkaline pH (pKaK_a ~8.6 for arylboronic acids) where the trigonal boronic acid transitions to tetrahedral boronate .
  • Substituent effects : Electron-withdrawing groups on the boronic acid lower pKaK_a, improving binding under physiological conditions .

Advanced Research Questions

Q. How can conflicting data on boronic acid-diol binding kinetics be resolved?

Discrepancies in reported binding rates often arise from:

  • Detection methods : Stopped-flow fluorescence (millisecond resolution) shows binding completes within seconds, while traditional equilibrium methods (e.g., NMR) may miss rapid kinetics .
  • Derivatization : Underivatized vs. derivatized boronic acids (e.g., pinacol esters) alter reactivity. LC-MS/MS without derivatization simplifies workflows but requires rigorous pH control .
  • Secondary interactions : Non-specific protein-boronic acid binding (e.g., hydrophobic/hydrogen bonding) can skew apparent affinities. Buffer optimization (e.g., borate vs. phosphate) mitigates this .

Q. What computational strategies optimize boronic acid-based sensor design?

  • QSAR and PCA : Principal component analysis of 5,136 boronic acids identifies structural descriptors (e.g., electronic, steric) critical for diol selectivity. K-means clustering selects diverse candidates spanning chemical space .
  • DFT modeling : Predicts steric penalties and electronic effects during transmetalation, guiding ligand/base selection for synthetic routes .

Q. What challenges arise in analyzing peptide boronic acids via mass spectrometry?

  • Trimerization : Free boronic acids dehydrate to form boroxines, complicating mass spectra. Solutions include derivatization with diols (e.g., DHB) or using ortho-amino methyl groups to stabilize the monomer .
  • Sequence ambiguity : Branched peptides require MS/MS fragmentation and advanced deconvolution algorithms. On-plate DHB derivatization simplifies library screening .

Q. How do photoresponsive boronic acids enable dynamic control of diol binding?

Azobenzene-boronic acid conjugates exhibit light-dependent binding:

  • E → Z isomerization : Enhances diol affinity by 20-fold under red light (660 nm) due to steric and electronic modulation.
  • Hydrogel tuning : Covalent adaptable networks crosslinked via boronic esters reversibly stiffen/soften with visible light, enabling smart drug delivery systems .

Q. What mechanistic insights explain the anticancer activity of boronic acid derivatives?

  • Tubulin inhibition : Boronic acid-containing cis-stilbenes (e.g., compound 13c) mimic combretastatin A-4, inhibiting polymerization (IC50_{50} = 21–22 µM) and inducing apoptosis in glioblastoma cells .
  • Proteasome targeting : Peptide boronic acids (e.g., bortezomib analogs) block proteasomal chymotrypsin-like activity, validated via fluorescence reporter assays .

Q. How can boronic acid hydrogels improve glucose-responsive drug delivery?

  • Dynamic crosslinking : Poly(3-acrylamidophenylboronic acid) (PAPBA) forms reversible bonds with glucose, dissolving at high glucose concentrations.
  • Self-healing : Boronate ester exchange enables autonomous repair of hydrogel matrices, critical for sustained insulin release .

Q. What experimental design strategies optimize Suzuki-Miyaura reactions for boronic acid synthesis?

  • Surrogate-based optimization : Mixed-variable algorithms (e.g., genetic algorithms, Bayesian optimization) screen 3,696 parameter combinations (aryl halides, boronic acids, bases, ligands, solvents) to maximize yield .
  • Ligand effects : Bulky phosphine ligands (e.g., SPhos) enhance steric tolerance, while polar solvents (e.g., DMF) stabilize intermediates .

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